Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Antibody-Drug Conjugates Site-Specific Bioconjugation Engineered Cysteine

Essential for next-gen bioconjugation: the N-methoxycarbonyl DBM enables rapid, site-specific disulfide bridging and accelerated hydrolysis for stable ADCs. Outperforms generic maleimides with <2 eq. usage in <1 hr, ensuring homogeneous DAR. Critical for high-yield, GMP-compliant manufacturing of stable therapeutics. Avoid inferior substitutions.

Molecular Formula C6H3Br2NO4
Molecular Weight 312.90 g/mol
Cat. No. B1457273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Molecular FormulaC6H3Br2NO4
Molecular Weight312.90 g/mol
Structural Identifiers
SMILESCOC(=O)N1C(=O)C(=C(C1=O)Br)Br
InChIInChI=1S/C6H3Br2NO4/c1-13-6(12)9-4(10)2(7)3(8)5(9)11/h1H3
InChIKeyYVESAOJZLFCAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Dual-Electrophilic N-Methoxycarbonyl Dibromomaleimide Building Block for Precision Bioconjugation and Heterocyclic Synthesis


Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 1442447-48-4) is an N-functionalized dibromomaleimide (DBM) derivative distinguished by its N-methoxycarbonyl protecting group. The core DBM scaffold is recognized as a next-generation maleimide reagent for site-specific protein modification, disulfide bridging, and peptide stapling [1]. Unlike standard maleimides that offer a single point of thiol attachment, this compound possesses two electrophilic bromine atoms at the 3- and 4-positions of the maleimide ring, enabling sequential dual substitution [2]. The N-methoxycarbonyl group imparts distinct reactivity compared to N-alkyl or N-aryl DBM congeners, influencing both the electrophilicity of the maleimide core and the post-conjugation hydrolysis kinetics critical for bioconjugate stability [3].

Procurement Risk Alert: Why N-Unsubstituted or N-Alkyl Dibromomaleimides Cannot Substitute for Methyl 3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Regulated Applications


While the dibromomaleimide (DBM) core structure is shared across multiple commercial reagents, the N-substituent dictates critical performance parameters that preclude generic substitution. The N-methoxycarbonyl group of this compound functions as an electron-withdrawing carbamate, which significantly accelerates the rate of post-conjugation maleimide hydrolysis compared to N-alkyl or N-H DBMs [1]. This accelerated hydrolysis locks conjugates into stable, ring-opened maleamic acid forms that resist deconjugation via retro-Michael addition or thiol exchange—a known liability of classical maleimide conjugates in vivo [2]. Furthermore, the methoxycarbonyl group is orthogonal to many deprotection schemes, allowing it to be selectively removed or retained depending on downstream synthetic strategy, a flexibility not available with N-alkyl or N-aryl DBMs [3]. Generic substitution risks not only altered reaction kinetics and lower conjugation efficiency but also compromised conjugate homogeneity and long-term serum stability, which are non-negotiable in ADC development and clinical applications.

Quantitative Differentiation of Methyl 3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Comparative Performance Data for Scientific and Procurement Decisions


Superior Conjugation Efficiency and Stability vs. Maleimide and Monobromomaleimide in Engineered Cysteine Bioconjugation

In a head-to-head comparison evaluating site-specific conjugation to the buried cysteine residue of the engineered antibody mutant h38C2_K99C, the dibromomaleimide derivative demonstrated markedly superior performance over maleimide and monobromomaleimide analogs. The study quantified both conjugation efficiency and conjugate stability across the three electrophile classes [1].

Antibody-Drug Conjugates Site-Specific Bioconjugation Engineered Cysteine

Electron-Withdrawing N-Substituent Accelerates Post-Conjugation Hydrolysis to Lock Conjugates Within ~1 Hour

The rate of post-conjugation maleimide hydrolysis is a critical determinant of long-term bioconjugate stability in serum. Studies optimizing the DBM platform demonstrated that dibromomaleimides bearing electron-withdrawing C-2 linkers (such as the N-methoxycarbonyl group) undergo accelerated hydrolysis, locking the conjugate as a stable maleamic acid within approximately 1 hour [1]. This contrasts sharply with classical maleimides, which hydrolyze slowly (hours to days) and remain susceptible to thiol exchange during this vulnerable window [2].

Antibody Conjugation Maleimide Hydrolysis Serum Stability

Rapid Disulfide Bridging: Complete Conjugation of Peptide Disulfide Bonds in <15 Minutes with Stoichiometric Reagent

Dibromomaleimides have been demonstrated as extremely efficient reagents for insertion into peptidic disulfide bonds, a reaction that proceeds rapidly under mild conditions. A representative study using 2,3-dibromomaleimide with salmon calcitonin showed complete conjugation in less than 15 minutes using near-stoichiometric reagent equivalents, with no workup required and a single conjugate product observed by HPLC [1].

Peptide Conjugation Disulfide Rebridging PEGylation

N-Methoxycarbonyl Group Enables Direct Amine-to-Maleimide Conversion Without Separate Maleimide Installation Step

A key synthetic advantage of the N-methoxycarbonyl DBM architecture is its utility as a masked maleimide precursor. In oligonucleotide bioconjugation, N-methoxycarbonylmaleimide and N-methoxycarbonylbromomaleimide reagents react directly with amines to install the maleimide functionality in situ, eliminating the need for pre-formed maleimide building blocks [1]. This contrasts with traditional methods requiring separate maleimide synthesis and activation steps.

Oligonucleotide Conjugation N-Functionalization Synthetic Methodology

Dual Bromine Substitution Enables Sequential Thiol Additions and Reversible Conjugation Not Possible with Classical Maleimides

Unlike classical maleimides which form a single irreversible (or slowly reversible) thioether bond, dibromomaleimides possess two electrophilic bromine atoms that can be sequentially substituted. This unique reactivity profile enables reversible conjugation: the thioether bonds formed with DBM can be cleaved under reducing conditions or exchanged with excess thiol, as demonstrated by FRET-based monitoring in HeLa cells [1]. This reversibility is a deliberate design feature for controlled release applications.

Reversible Bioconjugation Thiol Exchange Controlled Release

Cross-Coupling Versatility: N-Substituted 3,4-Dibromomaleimides Enable Pd-Catalyzed Synthesis of 3,4-Diaryl/hetarylmaleimides

The 3,4-dibromo substitution pattern of N-functionalized maleimides provides a versatile platform for palladium-catalyzed cross-coupling reactions. A convenient synthetic procedure has been developed for the preparation of 3,4-diaryl- and 3,4-hetarylmaleimides via Suzuki-Miyaura coupling of N-substituted 3,4-dibromomaleimides with aryl or hetaryl boronic acids [1]. This enables rapid diversification of the maleimide core for structure-activity relationship studies.

Cross-Coupling Heterocyclic Synthesis Palladium Catalysis

High-Value Application Scenarios for Methyl 3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate Based on Quantitative Differentiation Evidence


ADC Development: Site-Specific Conjugation to Engineered Cysteine Residues in Sterically Constrained Environments

This compound is the preferred procurement choice for ADC programs targeting buried or uniquely reactive cysteine residues (e.g., h38C2_K99C-like engineered mutants). Direct comparative evidence shows that only dibromomaleimide-based electrophiles achieve both high conjugation efficiency and stable product formation with such sterically constrained cysteines, whereas maleimide and monobromomaleimide reagents fail to deliver adequate performance [1]. The N-methoxycarbonyl group further accelerates post-conjugation hydrolysis to lock the conjugate within ~1 hour, mitigating the risk of payload loss via serum thiol exchange—a critical quality attribute for regulatory submissions [2].

Native Antibody Conjugation via Disulfide Bridging for Homogeneous ADC Production

For conjugation to native antibodies without the need for protein engineering, this DBM derivative enables disulfide bridging of reduced interchain disulfide bonds. The electron-withdrawing N-methoxycarbonyl group accelerates the hydrolysis step that converts the maleimide bridge to a stable maleamic acid, improving conjugate homogeneity as verified by mass spectrometry [1]. The near-stoichiometric reagent requirement (<2 equivalents) and rapid reaction kinetics (<1 hour total) make it economically viable for GMP manufacturing compared to traditional maleimide methods requiring large excesses and producing heterogeneous DAR distributions [2].

Oligonucleotide Therapeutics and Diagnostic Probes Requiring Amine-to-Maleimide Conversion

This reagent is uniquely suited for the preparation of maleimide-modified oligonucleotides directly from the corresponding amines. The N-methoxycarbonyl group enables a single-step conversion that installs the maleimide functionality in situ, eliminating the need for separate maleimide building blocks and reducing synthetic complexity [1]. This streamlined workflow is particularly valuable for high-throughput probe synthesis and oligonucleotide therapeutic development where minimizing steps and purification burden directly impacts cost and timeline.

Stimuli-Responsive Polymer Conjugates and Controlled Release Systems Requiring Intracellular Payload Liberation

For applications requiring conditional payload release in reducing environments (e.g., tumor cytoplasm or endosomal compartments), this DBM derivative provides deliberate reversibility that classical maleimides cannot match. The dual bromine substitution enables thioether bonds that are cleavable under physiologically relevant reducing conditions, as demonstrated by FRET-based monitoring of linker degradation in live cells [1]. This property is essential for prodrug activation strategies, gene delivery vectors, and stimuli-responsive biomaterials where stable conjugation in circulation must be followed by efficient intracellular release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.